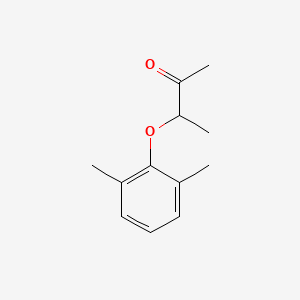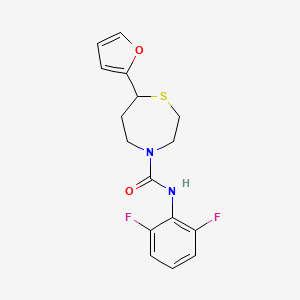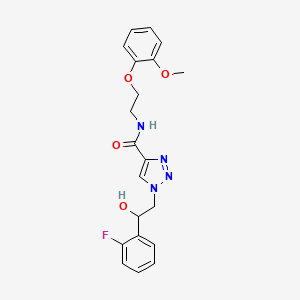
3-(2,6-Dimethylphenoxy)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a structure similar to “3-(2,6-Dimethylphenoxy)-2-butanone” belong to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as pinacol boronic esters are synthesized using a radical approach . Another method involves the use of metal and non-metal catalysts .Molecular Structure Analysis
The molecular structure of similar compounds involves various functional groups. For instance, “2,3-Dimethylphenyl (2,6-dimethylphenoxy)acetate” has a molecular formula of C18H20O3 .Chemical Reactions Analysis
The chemical reactions of similar compounds involve processes like catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, “2-Phenylethanol” is a combustible liquid that is harmful if swallowed and causes serious eye irritation .科学的研究の応用
Synthesis and Material Applications
3-(2,6-Dimethylphenoxy)-2-butanone has been explored in various scientific research contexts, particularly in the synthesis of novel materials and chemicals. One significant application involves the synthesis of thermosetting poly(phenylene ether) containing allyl groups. These materials have been developed through the oxidative coupling copolymerization of 2-allyl-6-methylphenol with 2,6-dimethylphenol, followed by thermal curing. These copolymers exhibit high molecular weight and broad molecular weight distributions, characterized by high thermal stability and unique dielectric properties, making them suitable for advanced material applications (Fukuhara et al., 2004).
Chemical Synthesis and Derivatives
Another research avenue is the preparation of specific chemical derivatives such as 1-(3-and 4-Fluoro-2,6-Dimethylphenoxy) Propanone. These compounds have been synthesized via a series of chemical reactions starting from 2,6-dimethylphenol. This process involves nitration, reduction, and the Schiemann reaction, leading to compounds potentially useful for synthesizing F-substituted analogies of DDPH (Pei, 2001).
Biochemical Production and Green Chemistry
In the realm of biochemical engineering and green chemistry, there is research focused on the production of 2-butanol and its chemical precursor butanone through biological means. For instance, Saccharomyces cerevisiae has been genetically engineered to produce 2-butanol and butanone by utilizing a B12-dependent dehydratase and a secondary alcohol dehydrogenase, showcasing the potential of microbial systems in producing biofuels and commodity chemicals (Ghiaci et al., 2014).
Moreover, the dehydration of bio-based 2,3-butanediol to butanone over boric acid modified HZSM-5 zeolites represents another green chemical synthesis route. This method offers an alternative, environmentally friendly way to produce butanone, a valuable chemical in various industrial applications, by leveraging renewable resources and catalytic processes (Zhang et al., 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,6-dimethylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-6-5-7-9(2)12(8)14-11(4)10(3)13/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOWNECAAOZGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2799785.png)

![methyl 3-(N-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2799788.png)
![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2799790.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2799792.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2799794.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2799795.png)
![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2799796.png)
![N-(3-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2799799.png)




